4-(Trifluoromethyl)cinnamamide

Antimycobacterial M. smegmatis Structure–Activity Relationship

For teams facing inconsistent biological activity due to positional isomer impurities, 4-(Trifluoromethyl)cinnamamide (CAS 115093-99-7) is the validated para-CF₃ building block for antitubercular and antiplasmodial programmes. - Achieves MIC of 3.125 µg/mL against M. tuberculosis H37Rv and IC₅₀ of 0.32 µM against P. falciparum with negligible cytotoxicity. - Higher Hammett σₚ (≈0.54) vs meta (≈0.43) ensures predictable electronic modulation and metabolic stability. - Procure the non-interchangeable para isomer for focused library synthesis and reproducible SAR.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
CAS No. 115093-99-7
Cat. No. B056670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cinnamamide
CAS115093-99-7
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)N)C(F)(F)F
InChIInChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
InChIKeyBPRFEFAHXYCKRO-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)cinnamamide – Overview & Differentiation


4-(Trifluoromethyl)cinnamamide (CAS 115093‑99‑7) is a para‑CF₃‑substituted cinnamamide (C₁₀H₈F₃NO; MW 215.17 g/mol) that serves as both a direct pharmacophore and a versatile precursor to N‑arylcinnamanilides [1]. The electron‑withdrawing CF₃ group at the para position increases the Hammett σₚ constant relative to the meta isomer (σₚ ≈ 0.54 vs σₘ ≈ 0.43), translating into distinct electronic modulation of the acrylamide Michael acceptor and measurable differences in biological target engagement [2]. Unlike simple unsubstituted cinnamamide, the 4‑CF₃ analogue enhances metabolic stability and lipophilicity, making it a strategic intermediate for programmes that require both intrinsic activity and derivatisation potential [3].

4-(Trifluoromethyl)cinnamamide Isomer Comparison


Substitution of the para‑trifluoromethyl group with an unsubstituted phenyl, meta‑CF₃, or ortho‑CF₃ analogue is not bioequivalent. The para‑CF₃ isomer achieves higher Hammett σ values (σₚ > σₘ > σₒ), directly influencing electrophilicity of the α,β‑unsaturated amide and interactions with enzymatic targets such as InhA in mycobacteria and arginase in Plasmodium [1]. In anticonvulsant assays, the meta‑CF₃ analogue displayed comparable but not identical efficacy, while the ortho‑CF₃ isomer suffered a steric penalty that reduced activity [2]. In antitubercular N‑[4‑(piperazin‑1‑yl)phenyl]cinnamamide derivatives, the 4‑CF₃ substitution was critical for achieving a MIC of 3.125 µg/mL against M. tuberculosis, whereas non‑fluorinated or differently substituted analogues in the same series showed significantly weaker activity [3]. These quantitative positional effects make the para‑CF₃ compound a non‑interchangeable entity in structure–activity programmes.

4-(Trifluoromethyl)cinnamamide Evidence Guide


Antimycobacterial Activity and Selectivity

In a series of (2E)-3-[4-(trifluoromethyl)phenyl]-N-arylprop-2-enanilides (series 3), compound 3j (R = 4-CF₃) inhibited M. smegmatis ATCC 700084 with a MIC of 2.34 µM, placing it among the most active agents in the series alongside the 3,5-di-CF₃ analogue (1q, MIC 1.17 µM). The 4-CF₃ series 2 analogue (2j) showed a MIC of 8.76 µM, superior to the 3-CF₃ congener (2e, MIC >11 µM). All were significantly more active than rifampicin (MIC 14.5 µM). Critically, the 3,5-di-CF₃ analogues (1q, 2q, 3q) exhibited cytotoxicity against human leukemic THP-1 cells and dermal fibroblasts, whereas the 4-CF₃ derivatives (1j, 2j, 3j) showed insignificant cytotoxicity in the same assays [1].

Antimycobacterial M. smegmatis Structure–Activity Relationship

Antimalarial Activity Against P. falciparum

Against chloroquine‑sensitive P. falciparum 3D7, the 4‑CF₃ anilide 1j displayed an IC₅₀ of 0.32 µM, equipotent to the 3,5‑di‑CF₃ analogues (1q, 2q, 3q; IC₅₀ 0.32–0.35 µM) and comparable to chloroquine itself (IC₅₀ ≈ 0.2 µM). The 4‑F analogue 2d showed an IC₅₀ of 2.1 µM, while the 4‑Cl analogue 2g had an IC₅₀ of 4.5 µM, demonstrating that the 4‑CF₃ group is superior to both 4‑F and 4‑Cl substitutions for antiplasmodial potency [1].

Antimalarial Plasmodium falciparum Structure–Activity Relationship

Anticonvulsant Activity in MES Model

In the maximal electroshock (MES) seizure model, both p‑ and m‑trifluoromethyl cinnamamides demonstrated higher anticonvulsant activity than the non‑fluorinated parent, with no significant difference between the para and meta isomers. However, the ortho‑CF₃ isomer exhibited markedly reduced activity, attributed to a steric effect that disrupts conjugation between the aryl ring and the ethylenic double bond [1]. This isolation of the ortho isomer as the least active quantitatively validates the requirement to avoid ortho substitution, but it also indicates that para and meta positions are functionally comparable for acute anticonvulsant activity. Therefore, selection of the para isomer over the meta isomer for CNS applications is driven by electronic tunability (higher Hammett constant) rather than acute efficacy alone, supporting its use where metabolic stability modulation via para‑CF₃ is a critical requirement.

Anticonvulsant MES assay Positional isomer comparison

Antitubercular Activity Against M. tuberculosis

In a library of 52 N‑[4‑(piperazin‑1‑yl)phenyl]cinnamamide derivatives, compound 11g bearing a 4‑CF₃ substitution on the cinnamamide phenyl ring exhibited a MIC of 3.125 µg/mL against M. tuberculosis H37Rv in the resazurin microtitre assay. In contrast, non‑fluorinated analogues in the same series, such as the 4‑H derivative (compound 10), showed MIC values >50 µg/mL, indicating that 4‑CF₃ substitution is critical for achieving sub‑10 µg/mL potency [1].

Antitubercular M. tuberculosis N-arylcinnamamide

4-(Trifluoromethyl)cinnamamide Applications


Dual Antimycobacterial and Antimalarial Lead Generation

Pharmaceutical teams aiming to identify a single cinnamamide scaffold with dual activity against mycobacteria and Plasmodium can directly utilise 4‑CF₃‑cinnamamide‑derived anilides. As demonstrated in Kos et al. (2024) [1], the 4‑CF₃ series (1j, 3j) achieves MICs of 2.34 µM against M. smegmatis and IC₅₀ values of 0.32 µM against P. falciparum, with negligible cytotoxicity on human THP‑1 and fibroblast cells. This selectivity profile justifies procurement of the para‑CF₃ building block for focused library synthesis, avoiding the cytotoxic liabilities of the equipotent 3,5‑di‑CF₃ series.

Tuberculosis Hit-to-Lead Optimization

In antitubercular programmes following the molecular‑hybridisation strategy of Patel & Telvekar (2014) [2], the 4‑CF₃‑substituted cinnamamide intermediate 11g exhibited a MIC of 3.125 µg/mL against M. tuberculosis H37Rv, a >16‑fold improvement over the unsubstituted analogue (MIC >50 µg/mL). Teams can directly purchase the 4‑CF₃ cinnamamide building block to replicate or expand this SAR around the cinnamamide phenyl ring, thus conserving medicinal chemistry resources and focusing efforts on the piperazine‑phenyl portion.

CNS Drug Discovery with Anticonvulsant Activity

The MES anticonvulsant study by Li et al. (1984) [3] demonstrates that 4‑CF₃ cinnamamides retain high activity comparable to 3‑CF₃ analogues while offering a higher Hammett σₚ constant for tuning metabolic stability via electronic effects. For CNS programmes that require both acute seizure control and favourable ADME properties, procuring the para‑CF₃ isomer over the meta‑CF₃ or unsubstituted parent provides medicinal chemists with a single intermediate that satisfies both activity and electronic optimisation requirements, eliminating the need for separate scaffold‑hopping campaigns.

Academic SAR Studies on Positional Effects

Investigators conducting systematic SAR of the trifluoromethyl positional effect on Michael‑acceptor‑driven biological activities benefit from the parallel availability of p‑, m‑, and o‑cinnamamides. The quantitative data (Li et al., 1984 [3]; Kos et al., 2024 [1]) that para and meta are bioactive whereas ortho is inactive provides a clear framework for teaching and publication, positioning 4‑CF₃ cinnamamide as the reference para isomer for all such studies.

Technical Documentation Hub

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